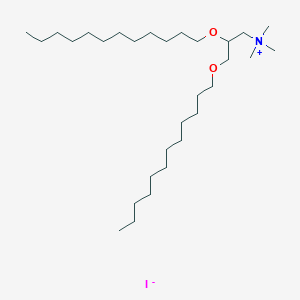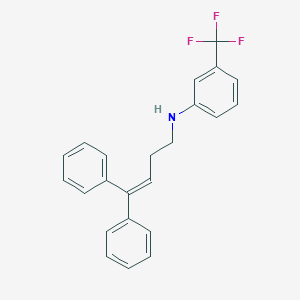![molecular formula C8H13NO5S B12583846 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione CAS No. 204992-21-2](/img/structure/B12583846.png)
1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the butane-1-sulfonyl group and the pyrrolidine-2,5-dione moiety contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions: 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The sulfonyl group can be hydrolyzed in the presence of water or aqueous base, leading to the formation of pyrrolidine-2,5-dione and butane-1-sulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted pyrrolidine-2,5-dione derivatives.
Oxidation Products: Oxidized forms of the compound, potentially with higher oxidation states.
Reduction Products: Reduced forms of the compound, potentially with lower oxidation states.
科学研究应用
1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione has been explored for its applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has focused on its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects.
相似化合物的比较
Pyrrolidine-2,5-dione: A structurally related compound with similar reactivity but lacking the butane-1-sulfonyl group.
N-Hydroxysuccinimide (NHS): Another compound with a similar pyrrolidine-2,5-dione core, commonly used in bioconjugation reactions.
Sulfonyl Chlorides: A class of compounds with similar sulfonyl functional groups, used in various chemical synthesis applications.
Uniqueness: 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the butane-1-sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
204992-21-2 |
|---|---|
分子式 |
C8H13NO5S |
分子量 |
235.26 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) butane-1-sulfonate |
InChI |
InChI=1S/C8H13NO5S/c1-2-3-6-15(12,13)14-9-7(10)4-5-8(9)11/h2-6H2,1H3 |
InChI 键 |
RQLFLGOKTJUGTK-UHFFFAOYSA-N |
规范 SMILES |
CCCCS(=O)(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
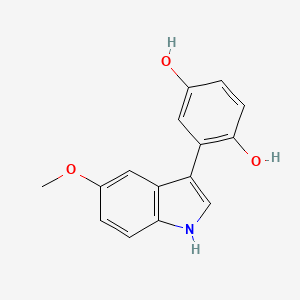
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)
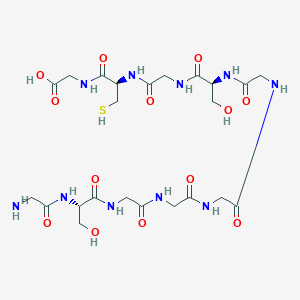
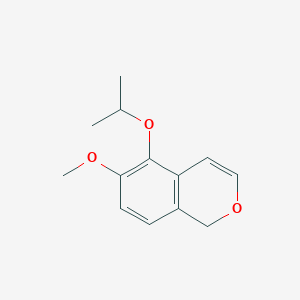
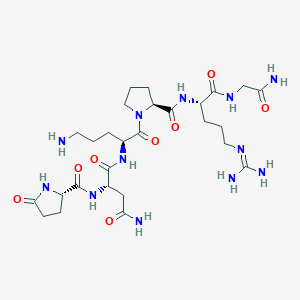
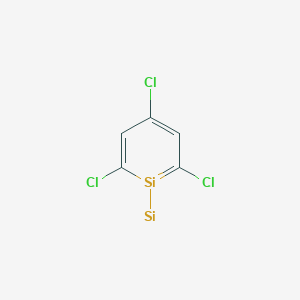
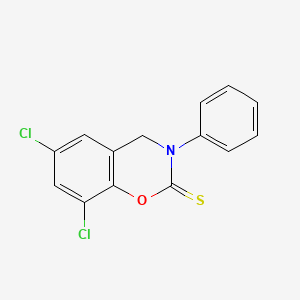
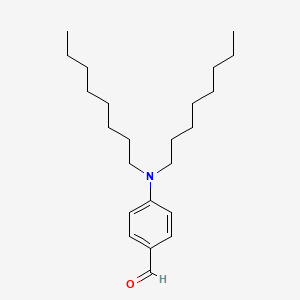
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
